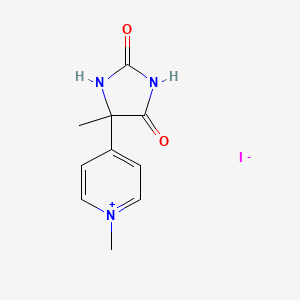

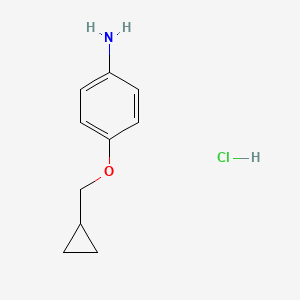

![molecular formula C10H8F3N3 B1423050 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1306605-68-4](/img/structure/B1423050.png)

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Vue d'ensemble

Description

“3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a pyrazole ring, and an aniline group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .

Applications De Recherche Scientifique

Electroluminescence Application

Compounds related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, such as N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, have been utilized in the synthesis of highly luminescent platinum complexes. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs), exhibiting significant external quantum efficiency. This implies their use in advanced display and lighting technologies (Vezzu et al., 2010).

Antiviral Activity

Derivatives of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have shown antiviral properties. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against respiratory syncytial virus (RSV), revealing that certain modifications to the molecule can enhance its antiviral properties (Fioravanti et al., 2015).

Antitumor Activity

Research has been conducted on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, to assess their potential in medical applications, particularly for antitumor activity. The study aimed to modify the molecules to improve their transport through cell walls, thereby enhancing their effectiveness against cancer cells (Maftei et al., 2016).

Molecular Structure Investigations

In the field of molecular structure analysis, derivatives of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been synthesized and studied using techniques like X-ray crystallography and DFT calculations. This research contributes to a deeper understanding of molecular interactions and properties, which is crucial for the development of new materials and pharmaceuticals (Shawish et al., 2021).

Corrosion Inhibition

Pyrazoles derivatives, closely related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, have shown effectiveness as corrosion inhibitors for steel in acidic environments. This application is significant in industrial processes where corrosion control is essential for the longevity and safety of metal structures and components (Chadli et al., 2020).

Catalytic Applications

Research has been conducted on Rh(I) complexes bearing ligands related to 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. These complexes, when anchored on glassy carbon electrodes, have been investigated for their potential as recyclable catalysts in hydroamination reactions, which are important in organic synthesis and pharmaceutical manufacturing (Tregubov et al., 2013).

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-2-8(14)4-9/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMUGLHQYNTZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1422974.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)

![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)